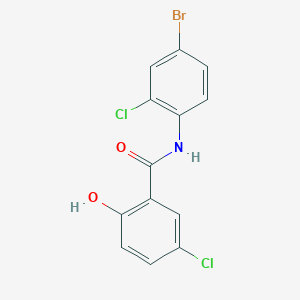
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Descripción general
Descripción
“N-(4-bromo-2-chlorophenyl)acetamide” is a chemical compound with the CAS Number: 3460-23-9 . It has a molecular weight of 248.51 . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “N-(4-bromo-2-chlorophenyl)acetamide” is C8H7BrClNO .Physical And Chemical Properties Analysis
“N-(4-bromo-2-chlorophenyl)acetamide” appears as a white to cream crystal or powder . It is soluble in hot methanol .Aplicaciones Científicas De Investigación
-
Pharmaceutical Intermediates
- Summary of Application : N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is employed as an intermediate for pharmaceuticals .
- Methods of Application : While the specific methods of application for this compound are not detailed, pharmaceutical intermediates are typically used in the synthesis of final pharmaceutical products. The compound’s solubility in hot methanol suggests it could be used in reactions requiring a soluble reactant .
- Results or Outcomes : The outcomes of using this compound as a pharmaceutical intermediate would depend on the specific pharmaceutical product being synthesized. Unfortunately, I couldn’t find specific results or outcomes related to this application .
-
Antimicrobial and Antiproliferative Agents
- Summary of Application : A similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied for its antimicrobial and antiproliferative (anticancer) activities .
- Methods of Application : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for in vitro antimicrobial activity against various bacterial and fungal species, and for anticancer activity against a specific human breast cancer cell line .
- Results or Outcomes : Some derivatives of the compound showed promising antimicrobial activity. Additionally, certain derivatives were found to be active against the breast cancer cell line .
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPADSHREFFSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



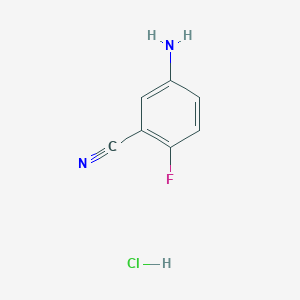
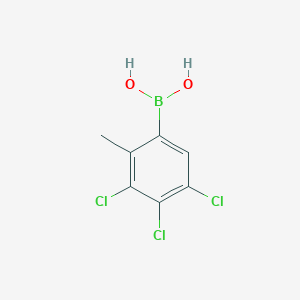
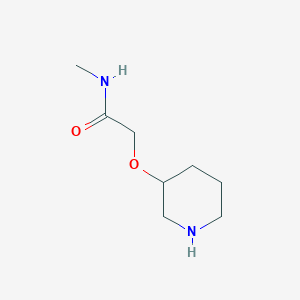
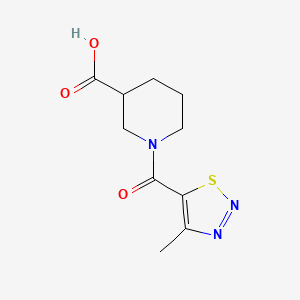
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)
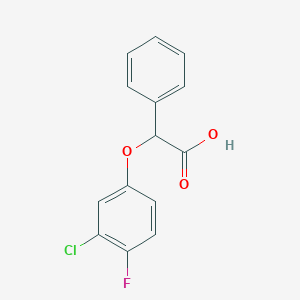
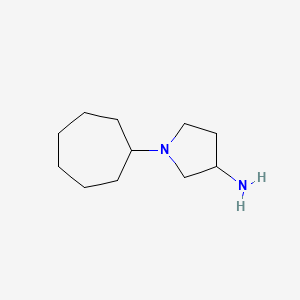
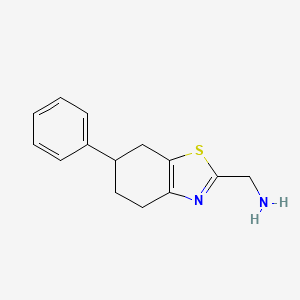
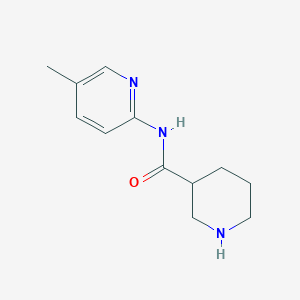
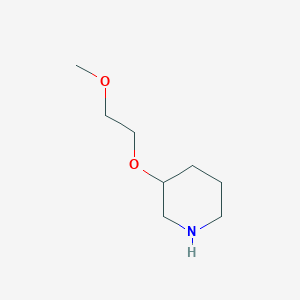
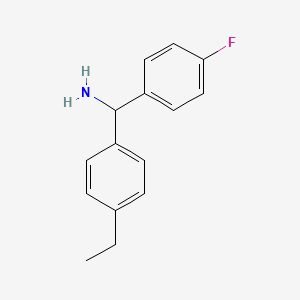
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)